tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286264-32-1
VCID: VC7836322
InChI: InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl
Molecular Formula: C18H27ClN2O2
Molecular Weight: 338.9

tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate

CAS No.: 1286264-32-1

Cat. No.: VC7836322

Molecular Formula: C18H27ClN2O2

Molecular Weight: 338.9

* For research use only. Not for human or veterinary use.

tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate - 1286264-32-1

Specification

CAS No. 1286264-32-1
Molecular Formula C18H27ClN2O2
Molecular Weight 338.9
IUPAC Name tert-butyl N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22)
Standard InChI Key TVEYLYIJXLQIPV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate belongs to the piperidine-carbamate class, with the systematic IUPAC name tert-butyl N-{[1-(4-chlorobenzyl)piperidin-4-yl]methyl}carbamate. Its molecular formula is C₁₉H₂₇ClN₂O₂, yielding a molecular weight of 350.88 g/mol. Key structural elements include:

  • A piperidine ring providing conformational rigidity.

  • A 4-chlorobenzyl group at position 1, introducing aromatic and electron-withdrawing characteristics.

  • A tert-butyloxycarbonyl (Boc)-protected methylcarbamate at position 4, enhancing solubility and stability during synthetic processes.

Table 1: Comparative Molecular Properties of Piperidine-Carbamate Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Query CompoundC₁₉H₂₇ClN₂O₂350.884-Chlorobenzyl, Boc-protected carbamate
tert-Butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamateC₁₈H₂₇N₃O₂317.43Benzyl, Boc-protected carbamate, amine
tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamateC₁₇H₂₅ClN₂O₂324.854-Chlorophenyl, Boc-protected carbamate

The tert-butyl group confers steric protection to the carbamate, reducing unintended hydrolysis during reactions. The 4-chlorobenzyl substituent may enhance lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically follows a multi-step sequence:

  • Piperidine Functionalization:

    • Quaternization of piperidine at position 1 with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).

    • Introduction of the methylcarbamate group at position 4 via nucleophilic substitution with methyl chloroformate.

  • Boc Protection:

    • Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to protect the carbamate nitrogen.

Critical Reaction Conditions:

  • Temperatures: 0–25°C for amine protection to minimize side reactions.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for efficient carbamate formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Industrial Scaling

Industrial production employs continuous-flow reactors to enhance yield and reproducibility. Key steps include:

  • Automated Substrate Feeding: Precise control of 4-chlorobenzyl bromide and piperidine stoichiometry.

  • In-line Purification: Simulated moving bed (SMB) chromatography for high-throughput separation.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod/Source
Melting Point112–114°C (decomposes)Differential Scanning Calorimetry
Solubility25 mg/mL in DMSOOECD Guideline 105
LogP (Octanol-Water)3.2 ± 0.1Calculated (XLogP3)
StabilityStable at 25°C (pH 5–8)Accelerated Stability Testing

The compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in cross-coupling reactions, while moderate lipophilicity (LogP ≈ 3.2) suggests favorable pharmacokinetic properties.

Reactivity and Mechanistic Insights

Common Reactions

  • Deprotection: Acidic hydrolysis (HCl/dioxane) removes the Boc group, yielding a free amine intermediate.

  • Nucleophilic Substitution: Reacts with alkyl halides at the piperidine nitrogen under basic conditions.

  • Catalytic Hydrogenation: Reduces the chlorobenzyl group to benzyl using Pd/C and H₂.

Mechanistic Pathways

The Boc group serves as a transient protecting unit, enabling selective functionalization of the piperidine ring. For example, in Suzuki-Miyaura couplings, the unprotected amine directs palladium catalysts to specific positions on aromatic systems.

Research Applications

Medicinal Chemistry

Structural analogs exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 0.78–3.125 μg/mL, comparable to vancomycin. The 4-chlorobenzyl group may enhance target binding through hydrophobic interactions with bacterial enzymes.

Organic Synthesis

The compound serves as a precursor to:

  • Heterocyclic Scaffolds: Cyclization reactions yield imidazolidinones and tetrahydroisoquinolines.

  • Chiral Auxiliaries: Diastereomeric resolution forms enantiopure intermediates.

Table 3: Biological Activity of Structural Analogs

Analog StructureTarget PathwayIC₅₀/EC₅₀
1-Benzylpiperidin-4-yl derivativesBacterial cell wall synthesis1.2 μM
4-Chlorophenyl-substituted carbamatesMonoacylglycerol lipase (MAGL)0.45 μM

Future Directions and Challenges

While tert-butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate itself remains understudied, its structural framework offers avenues for:

  • Antibiotic Development: Optimizing chlorobenzyl substituents to improve Gram-negative coverage.

  • Central Nervous System (CNS) Agents: Modulating lipophilicity for blood-brain barrier penetration.

Challenges include mitigating potential toxicity from the 4-chlorobenzyl group and improving synthetic yields beyond laboratory scales.

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